molecular formula C12H18BrN3O B1523454 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine CAS No. 1281000-76-7

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Cat. No. B1523454
CAS RN: 1281000-76-7
M. Wt: 300.19 g/mol
InChI Key: XQYIMDXNUIKBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, also known as 5-Bromo-2-methoxyethyl-pyridin-4-amine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid compound with a molecular formula of C8H13BrN2O and a molecular weight of 221.103 g/mol. It is used in various scientific applications such as drug design, synthetic organic chemistry, and bioorganic chemistry.

Scientific Research Applications

Novel HIV-1 Reverse Transcriptase Inhibitors

A class of bis(heteroaryl)piperazines (BHAPs), synthesized as analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, exhibited significant potency as inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, through modification of the aryl moiety, achieved a 10-100 fold increase in potency compared to their precursor, leading to the development of compounds like atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Potential PET Radiotracers

Derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were synthesized with reduced lipophilicity to explore their utility as positron emission tomography (PET) radiotracers for potential diagnostic applications in oncology. These analogues were designed to have lower lipophilic character by introducing polar functional groups, showing promise for in vivo imaging applications due to their affinity at σ receptors and moderate antiproliferative activity (Abate et al., 2011).

Serotonin Antagonists with Reduced Side Effects

Analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a 5-HT1A serotonin antagonist, were synthesized to improve selectivity and reduce affinity at alpha 1-adrenergic receptors. Through structural modifications, compounds such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity and selectivity for 5-HT1A receptors, suggesting potential for therapeutic applications with minimized side effects (Raghupathi et al., 1991).

Antimicrobial and Anti-inflammatory Agents

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, displaying significant antimicrobial activity against various bacterial and fungal strains. These compounds, by incorporating a piperazine ring and substituting with arylisocyanates and arylisothiocyanates, offer new avenues for the development of antimicrobial agents (Babu et al., 2015).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYIMDXNUIKBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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